5-Amino-N-benzyloxycarbonylpentanol

Catalog No.
S758254
CAS No.
87905-98-4
M.F
C13H19NO3
M. Wt
237.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-N-benzyloxycarbonylpentanol

CAS Number

87905-98-4

Product Name

5-Amino-N-benzyloxycarbonylpentanol

IUPAC Name

benzyl N-(5-hydroxypentyl)carbamate

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C13H19NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2,(H,14,16)

InChI Key

TYIYHFWLYLHCHY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCO

Synonyms

N-(5-Hydroxypentyl)-carbamic Acid Phenylmethyl Ester; 5-[(Benzyloxycarbonyl)amino]-1-pentanol; N-Benzyloxycarbonyl-5-aminopentanol

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCO

DNA Repair:

Benzyl N-(5-hydroxypentyl)carbamate has shown potential in repairing damaged DNA. It acts as a linker molecule, specifically binding to the 5'-hydroxyl group located on the sugar backbone of DNA strands. This binding helps stabilize the damaged site and facilitates the repair process by DNA repair enzymes [1].

Source

[1] BPS Bioscience: Benzyl (5-hydroxypentyl)carbamate:

5-Amino-N-benzyloxycarbonylpentanol is an organic compound with the molecular formula C13H17NO4C_{13}H_{17}N_{O_4}. It features an amino group, a benzyloxycarbonyl protecting group, and a pentanol chain, making it a significant compound in organic synthesis and medicinal chemistry. The presence of the benzyloxycarbonyl group allows for selective reactions while protecting the amino functionality, which is crucial in the synthesis of various bioactive molecules.

The chemical reactivity of 5-Amino-N-benzyloxycarbonylpentanol is primarily attributed to its amino and hydroxyl groups. It can undergo several key reactions:

  • Peptide Bond Formation: The amino group can react with carboxylic acids or their derivatives to form peptide bonds, a fundamental reaction in protein synthesis .
  • Deprotection Reactions: The benzyloxycarbonyl group can be removed under mild acidic or catalytic conditions, allowing for the regeneration of the free amino group for further functionalization .
  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, which can be exploited for further derivatization of the compound.

While specific studies on 5-Amino-N-benzyloxycarbonylpentanol may be limited, compounds with similar structures often exhibit significant biological activities. Amino acids and their derivatives are known to play crucial roles in biological systems, acting as neurotransmitters, enzyme cofactors, and building blocks of proteins. The benzyloxycarbonyl group is commonly used to enhance the solubility and stability of compounds in biological assays, potentially increasing their therapeutic efficacy.

The synthesis of 5-Amino-N-benzyloxycarbonylpentanol typically involves several steps:

  • Protection of Amino Group: The amino group can be protected using benzyloxycarbonyl chloride to form the benzyloxycarbonyl derivative.
  • Alkylation: The protected amine can then be alkylated using appropriate alkyl halides to introduce the pentanol chain.
  • Deprotection: Finally, if necessary, the protecting group can be removed to yield the free amino compound .

These steps highlight the versatility of protecting groups in organic synthesis, allowing for selective reactions while minimizing side reactions.

5-Amino-N-benzyloxycarbonylpentanol has potential applications in various fields:

  • Pharmaceuticals: It can serve as an intermediate in the synthesis of bioactive compounds, including peptides and other pharmaceuticals.
  • Bioconjugation: The compound's functional groups make it suitable for bioconjugation techniques, linking drugs to targeting moieties or delivery systems.
  • Research: It may be utilized in biochemical assays to study protein interactions or enzyme activities due to its structural similarity to natural amino acids.

Interaction studies involving 5-Amino-N-benzyloxycarbonylpentanol would typically focus on its binding affinity with various biological targets such as enzymes or receptors. Given its structure, it may interact with proteins via hydrogen bonding or hydrophobic interactions. Understanding these interactions is crucial for predicting its behavior in biological systems and optimizing its use in drug development.

Several compounds share structural similarities with 5-Amino-N-benzyloxycarbonylpentanol. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Aminobutanoic acidShorter carbon chainDirectly involved in neurotransmission
N-Boc-phenylalanineContains a Boc protecting groupUsed extensively in peptide synthesis
N-Cbz-glycineBenzyloxycarbonyl protecting groupCommonly used as a building block
5-Aminovaleric acidSimilar chain length but no protectionNaturally occurring amino acid

These comparisons highlight how different functional groups and chain lengths contribute to each compound's unique properties and applications.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Amino-N-benzyloxycarbonylpentanol

Dates

Modify: 2023-08-15

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